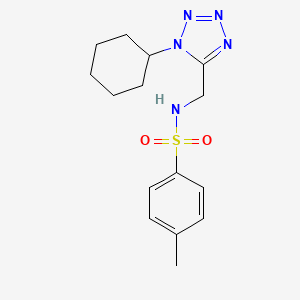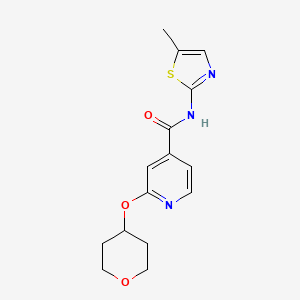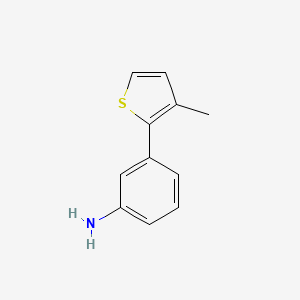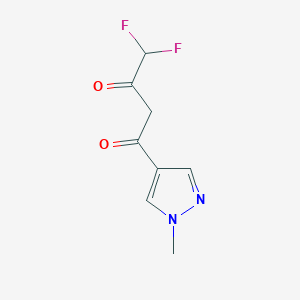
1-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione, which is a core structure for various pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structures and potential biological activities. For instance, the synthesis and anticonvulsant activity of related 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones have been explored, indicating the relevance of this class of compounds in medicinal chemistry .
Synthesis Analysis
The synthesis of related 1,4-piperazine-2,5-dione derivatives has been reported to involve multiple steps starting from precursors such as ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding the final product in moderate yields . The synthesis of the specific compound would likely involve a similar multi-step process, potentially starting from a cyclopropylpyridazine derivative and incorporating the piperazine and pyrrolidine-2,5-dione moieties through subsequent reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using single-crystal X-ray analysis, revealing polymorphic crystalline forms with different hydrogen-bonding networks . These findings suggest that the compound of interest may also exhibit polymorphism and form specific hydrogen-bonding patterns, which could influence its physical properties and biological activity.
Chemical Reactions Analysis
The chemical behavior of pyrrolidine-2,5-dione derivatives in solution has been studied using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These studies provide insights into the solution aggregation of these compounds, which is important for understanding their reactivity and interaction with biological targets . The compound would likely undergo similar reactions and interactions in solution, influenced by its specific functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-2,5-dione derivatives are influenced by their molecular structure and the nature of their substituents. The anticonvulsant activity of similar compounds has been evaluated, and structure-activity relationship (SAR) studies have been initiated to understand the properties that contribute to their biological activity . The specific compound would be expected to have properties consistent with its class, including solubility, stability, and potential for central nervous system activity.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Piperazine-2,6-dione derivatives, related to the chemical , have been synthesized and tested for their potential anticancer activity. For instance, Kumar et al. (2013) conducted a study where various piperazine-2,6-dione derivatives demonstrated good anticancer activity against various cancer cell lines, such as breast, lung, colon, ovary, and liver cancer cells (Kumar, Kumar, Roy, & Sondhi, 2013).
Anticonvulsant Activity
Several studies have focused on the anticonvulsant properties of compounds structurally similar to 1-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione. Kamiński, Rzepka, and Obniska (2011) synthesized and tested a series of related compounds, finding them effective in various seizure models (Kamiński, Rzepka, & Obniska, 2011). Similarly, Rybka et al. (2017) reported on the synthesis and anticonvulsant activity of pyrrolidine-2,5-dione derivatives, indicating their potential as antiepileptic drugs (Rybka et al., 2017).
Preparation of Heterocyclic Compounds
The compound also has implications in the preparation of various heterocyclic compounds. Ohta, Oe, and Furukawa (2002) demonstrated the use of α-oxoketene O, N-acetals, which are chemically related, as starting materials for preparing heterocyclic compounds including pyrrolidine-2, 5-diones (Ohta, Oe, & Furukawa, 2002).
Synthesis of Heterocyclic Compounds with Anti-inflammatory and Anticancer Activities
Piperazine dione derivatives have also been studied for their potential in synthesizing heterocyclic compounds with anti-inflammatory and anticancer activities. Kumar et al. (2014) synthesized piperazine dione derivatives and found some of them exhibited good anti-inflammatory and anticancer activity (Kumar, Kumar, Roy, & Sondhi, 2014).
5-HT2 Antagonist Activity
Compounds similar to 1-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione have been evaluated for their 5-HT2 antagonist activity, which is relevant in the treatment of various psychiatric disorders. Watanabe et al. (1992) synthesized and tested compounds for their 5-HT2 and alpha 1 receptor antagonist activity (Watanabe et al., 1992).
Propiedades
IUPAC Name |
1-[2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c23-15-5-6-16(24)22(15)11-17(25)21-9-7-20(8-10-21)14-4-3-13(18-19-14)12-1-2-12/h3-4,12H,1-2,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZQLFUXHVKWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3016828.png)
![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3016829.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide](/img/structure/B3016830.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3016832.png)

![(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3016835.png)

![2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole](/img/structure/B3016840.png)


![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B3016844.png)
